molecular formula C17H30ClN B1596271 Benzyldimethyloctylammonium chloride CAS No. 959-55-7

Benzyldimethyloctylammonium chloride

Cat. No. B1596271
Key on ui cas rn: 959-55-7
M. Wt: 283.9 g/mol
InChI Key: PXFDQFDPXWHEEP-UHFFFAOYSA-M
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Patent
US09328074B2

Procedure details

Diphenylketone hydrazone (8.9 g, 45.4 mmol) in DCM (19 mL) was mixed with KI (0.45 g) in water (0.6 mL) and benzyldimethyloctylammonium chloride (10 mg). To the mixture was added the aqueous solution composing of 25% NaOH (27 mL), water (18 mL), and sodium chlorite (12-14%, 28 mL) at 5° C. with vigorous stirring. Twenty minutes later after addition, the stirring was turned off to let the reaction mixture separate. The red DCM solution was separated and dried over anhydrous Na2SO4. After removing the desiccant, the solvent was removed under reduced pressure; the residue was re-dissolved in hexane, and the unreacted hydrazone and side product was insoluble in hexane and removed by filtration. The red hexane diphenyl diazomethane solution was added to ethyl acrylate (13.6 g, 136 mmol) at 50° C. within 30 mints. When the red colour fade off the solvent and excess of ethyl acrylate was removed under reduced pressure to give crude product with 94% purity in 56-94% yield.
Quantity
8.9 g
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 mL
Type
solvent
Reaction Step One
Name
Quantity
27 mL
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Two
Name
Quantity
18 mL
Type
solvent
Reaction Step Two
Name
hexane diphenyl diazomethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
13.6 g
Type
reactant
Reaction Step Three
Quantity
10 mg
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7](=NN)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].Cl([O-])=O.[Na+].C1(C(C2C=CC=CC=2)=[N+]=[N-])C=CC=CC=1.CCCCCC.[C:43]([O:47][CH2:48][CH3:49])(=[O:46])[CH:44]=[CH2:45]>C(Cl)Cl.O.[Cl-].C([N+](C)(C)CCCCCCCC)C1C=CC=CC=1>[CH2:48]([O:47][C:43]([CH:44]1[CH2:45][C:7]1([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[O:46])[CH3:49] |f:1.2,3.4,5.6,10.11|

Inputs

Step One
Name
Quantity
8.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)=NN
Name
Quantity
19 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
27 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
28 mL
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
18 mL
Type
solvent
Smiles
O
Step Three
Name
hexane diphenyl diazomethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(=[N+]=[N-])C1=CC=CC=C1.CCCCCC
Name
Quantity
13.6 g
Type
reactant
Smiles
C(C=C)(=O)OCC
Step Four
Name
Quantity
10 mg
Type
solvent
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CCCCCCCC)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Twenty minutes later after addition
CUSTOM
Type
CUSTOM
Details
separate
CUSTOM
Type
CUSTOM
Details
The red DCM solution was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
After removing the desiccant
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was re-dissolved in hexane
CUSTOM
Type
CUSTOM
Details
removed by filtration
CUSTOM
Type
CUSTOM
Details
When the red colour fade off the solvent and excess of ethyl acrylate was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give crude product with 94% purity in 56-94% yield

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C1C(C1)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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